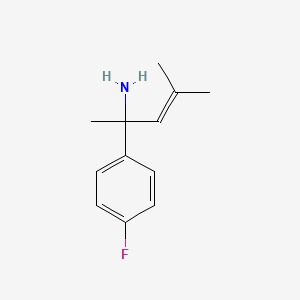

2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-4-methylpent-3-en-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c1-9(2)8-12(3,14)10-4-6-11(13)7-5-10/h4-8H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUOOQPDJCMNTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(C)(C1=CC=C(C=C1)F)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092805-59-7 | |

| Record name | 2-(4-fluorophenyl)-4-methylpent-3-en-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine precursor under controlled conditions. One common method includes the use of a Grignard reagent to introduce the methyl group, followed by a reductive amination process to form the final amine product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more saturated amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde, while reduction can produce more saturated amine derivatives.

Scientific Research Applications

Antiepileptic and Antidepressant Agents

Research indicates that compounds similar to 2-(4-fluorophenyl)-4-methylpent-3-en-2-amine can be utilized in the development of antiepileptic drugs. For instance, the synthesis of chiral N-substituted allylic amines has been linked to the production of effective antiepileptic agents like Vigabatrin, which is known for its efficacy in treating epilepsy . The structural similarity suggests that this compound could serve as a scaffold for designing new antiepileptic medications.

Cholesterol-Lowering Drugs

The compound has potential applications in the synthesis of cholesterol-lowering agents such as Ezetimibe. This drug works by inhibiting the absorption of cholesterol in the intestines and is classified as a chiral amine-based compound . The ability to modify the structure of this compound could lead to novel derivatives with enhanced pharmacological profiles.

Asymmetric Synthesis

This compound can be employed as a chiral building block in asymmetric synthesis. The compound's configuration allows for high enantioselectivity when used in reactions such as allylic amination, making it valuable for producing other chiral compounds with potential therapeutic effects .

Intermediate in Complex Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. For example, it can participate in nucleophilic substitution reactions to form various derivatives that may exhibit unique biological activities . This versatility enhances its utility in synthetic pathways aimed at generating diverse chemical entities.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine exerts its effects involves its interaction with specific molecular targets. The fluorinated phenyl group can enhance binding affinity to certain receptors or enzymes, influencing biological activity. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine with analogous fluorophenyl-containing amines, emphasizing structural variations and reported properties:

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Structural Features | Reported Activity/Properties | References |

|---|---|---|---|---|---|---|

| This compound | C₁₂H₁₆FN | 193.27 | 4-Fluorophenyl, pent-3-en-2-amine, 4-methyl | Unsaturated alkene, fluorinated aryl group | Not explicitly reported | |

| (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl | C₉H₁₁ClFN | 187.64 | 4-Fluorophenyl, cyclopropane ring | Rigid cyclopropane backbone | Potential CNS activity (analogous amines) | |

| 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | C₁₀H₁₀F₃N | 201.19 | 4-Trifluoromethylphenyl, propan-2-amine | Electron-withdrawing CF₃ group | Not reported; structural analog of psychostimulants | |

| (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | 3-Bromo-4-fluorophenyl, branched alkylamine | Halogenated aryl, bulky alkyl chain | No activity data | |

| 2-(3-Fluorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one | C₂₀H₁₃F₂N₂O | 338.33 | Di-fluorophenyl, quinazolinone core | Heterocyclic scaffold | Not tested; structural complexity |

Key Structural and Functional Differences :

Backbone Flexibility :

- The target compound’s pent-3-en-2-amine backbone introduces conformational flexibility due to the alkene bond, whereas (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine has a rigid cyclopropane ring, likely enhancing metabolic stability .

Bromine in adds steric bulk and polarizability, which may influence solubility and halogen bonding.

Heterocyclic vs. Linear Structures: The quinazolinone derivative incorporates a fused heterocyclic system, enabling π-π stacking interactions absent in the linear amine structures.

Biological Activity: While none of the compared compounds explicitly report activity data for the target, thiadiazole-based fluorophenyl amines (e.g., ) show selective anticancer activity (IC₅₀ = 1.28 µg/mL against breast cancer) , suggesting fluorophenyl groups may enhance cytotoxicity in specific scaffolds.

Biological Activity

2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including biological evaluations, molecular interactions, and therapeutic implications of this compound.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, including Grignard reactions and other organic transformations. The incorporation of the 4-fluorophenyl group is critical for enhancing its biological properties.

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives related to this compound exhibit notable anti-inflammatory effects. For instance, compounds with similar structures significantly inhibited the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells. They reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels, suggesting a potent anti-inflammatory mechanism through the inhibition of these pathways .

Molecular Docking Studies

Molecular docking studies have indicated that these compounds have a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions that facilitate their inhibitory effects. This suggests that this compound could be explored as a therapeutic agent for inflammation-related disorders .

Case Studies and Research Findings

Pharmacological Profile

The pharmacological profile of this compound suggests multiple mechanisms of action. It has been shown to act as a positive allosteric modulator (PAM) at GABA-A receptors, which could lead to anxiolytic effects . Additionally, its structural modifications have been linked to improved metabolic stability, making it a candidate for further development in drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.